

Comparative Analysis of Piperazine Derivatives: A Look at Cross-Reactivity and Pharmacological Profiles

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Compound of Interest

Compound Name: *1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride*

Cat. No.: B580792

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to predicting potential off-target effects and ensuring therapeutic specificity. While direct cross-reactivity studies on **1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride** are not extensively available in the public domain, analysis of structurally related piperazine and piperidine derivatives provides valuable insights into their potential pharmacological promiscuity. This guide offers a comparative overview of the receptor binding profiles of such derivatives, supported by available experimental data.

An examination of various substituted piperazine and piperidine analogs reveals a propensity for interaction with multiple receptor systems, most notably sigma and histamine receptors. The data underscores the subtle structural modifications that can significantly alter affinity and selectivity, a critical consideration in drug design and development.

Receptor Binding Affinity of Piperazine and Piperidine Derivatives

The following table summarizes the binding affinities (K_i in nM and pA2 values) of various piperazine and piperidine derivatives for different receptors, illustrating their cross-reactivity profiles. Lower K_i and higher pA2 values indicate stronger binding affinity.

Compound ID	Core Scaffold	Substituent s	Target Receptor	Binding Affinity (Ki, nM)	Functional Assay (pA2)
1a	Piperazine	1-[4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl]-1-[4-(trifluoromethylbenzyl)guanidine]	Histamine H3	-	8.43[1][2]
Histamine H1	-	6.70[1][2]			
1b	Piperazine	1-[4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl]-1-(4-nitrobenzyl)guanidine	Histamine H3	-	8.49[1][2]
Histamine H1	-	6.46[1][2]			
1c	Piperazine	1-benzyl-1-[4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl]guanidine	Histamine H3	pKi = 7.9	8.21[1][2]
Histamine H1	-	-			

2a	Piperidine	1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-benzylguanidine	Histamine H3	-	7.90[1]
2b	Piperidine	1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-(4-trifluoromethylbenzyl)guanidine	Histamine H3	-	8.35[1]
	Histamine H1	-	6.90[1]		
Sulfonamide Derivative	Piperidine	4-benzyl-1-(3-iodobenzylsulfonyl)piperidine	Sigma σ1	0.96 ± 0.05	-
Sigma σ2		91.8 ± 8.1	-		

Insights from Experimental Data

The presented data highlights several key observations:

- Histamine Receptor Activity: Several piperazine derivatives exhibit high affinity for the histamine H3 receptor, with some also showing weaker, but competitive, antagonism at the H1 receptor.[1][2] This suggests a potential for cross-reactivity between these two histamine receptor subtypes.
- Impact of Core Scaffold: Replacing the piperazine scaffold with a piperidine ring can slightly decrease the antagonistic activity at the H3 receptor, as seen in the comparison between compounds 1b and 2b.[1]

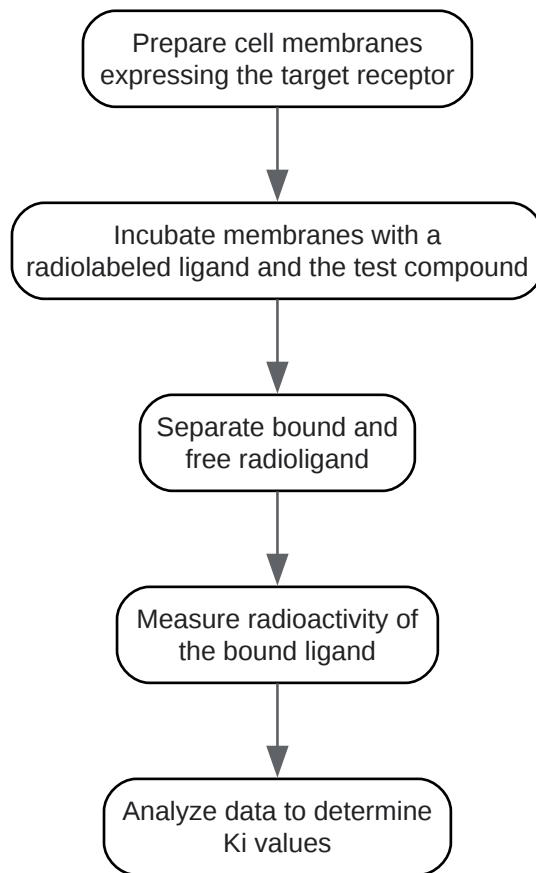
- Sigma Receptor Affinity: Piperidine derivatives, particularly halogenated sulfonamides, have been shown to possess high affinity and selectivity for the sigma $\sigma 1$ receptor over the $\sigma 2$ receptor.^[3] This indicates that the piperidine core can be a privileged scaffold for targeting sigma receptors.

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:



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Radioligand Binding Assay Workflow

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory constant (K_i) of the test compound can be determined, which is a measure of its binding affinity.

Functional Assays (e.g., Guinea Pig Jejunum Assay)

Functional assays measure the biological effect of a compound on a tissue or cell. For histamine H3 receptor antagonists, a common assay involves the use of isolated guinea pig jejunum.



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Functional Assay for H3 Receptor Antagonism

In this *ex vivo* model, electrical stimulation of the jejunum causes the release of acetylcholine, which is inhibited by histamine acting on H3 autoreceptors. An H3 receptor antagonist will block this inhibitory effect, leading to a potentiation of the electrically induced contractions. The pA₂ value is then calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

While direct cross-reactivity data for **1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride** is limited, the analysis of its structural analogs provides a valuable framework for predicting its potential off-target interactions. The piperazine and piperidine cores are versatile scaffolds that can be tailored to interact with a range of receptors, including histamine and sigma receptors. The presented data emphasizes the importance of comprehensive pharmacological profiling, including binding and functional assays, to characterize the selectivity of novel drug candidates and mitigate the risk of unintended cross-reactivity. Further studies are warranted to elucidate the specific cross-reactivity profile of **1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride**.

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